molecular formula C6H2F2N2 B1585760 2-Cyano-3,5-difluoropyridine CAS No. 298709-29-2

2-Cyano-3,5-difluoropyridine

Cat. No.: B1585760
CAS No.: 298709-29-2
M. Wt: 140.09 g/mol
InChI Key: WLBIFECTHKFYKV-UHFFFAOYSA-N
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Description

2-Cyano-3,5-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C6H2F2N2. This compound is characterized by the presence of two fluorine atoms and a cyano group attached to a pyridine ring.

Biochemical Analysis

Biochemical Properties

It is known to be used in proteomics research

Cellular Effects

It is known to be used in proteomics research , which suggests that it may have some influence on cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be used in proteomics research , which suggests that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3,5-difluoropyridine typically involves the fluorination of 2-cyano-3,5-dichloropyridine. One common method includes the reaction of 2-cyano-3,5-dichloropyridine with potassium fluoride in the presence of polyethylene glycol 8000 and dimethyl sulfoxide (DMSO) at 160°C for 30 minutes. After the reaction, the product is distilled under high vacuum, extracted with toluene, and dried over sodium sulfate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient fluorinating agents and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process makes it feasible for large-scale production required in various industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3,5-difluoropyridine undergoes several types of chemical reactions, including nucleophilic aromatic substitution, reduction, and cyclization. The presence of electron-withdrawing fluorine atoms makes the compound highly reactive towards nucleophiles .

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: This reaction involves the replacement of fluorine atoms with nucleophiles such as amines or thiols. Common reagents include tetra-n-butylammonium fluoride (TBAF) and dimethylformamide (DMF) as the solvent.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Cyclization: The compound can undergo cyclization reactions to form various heterocyclic compounds.

Major Products:

  • Substituted pyridines
  • Aminopyridines
  • Heterocyclic compounds

Scientific Research Applications

2-Cyano-3,5-difluoropyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Cyano-5-fluoropyridine
  • 3-Fluoro-2-pyridinecarbonitrile
  • 2,4-Difluoropyridine
  • 2,6-Difluoropyridine

Comparison: Compared to other fluorinated pyridines, 2-Cyano-3,5-difluoropyridine is unique due to the presence of both cyano and difluoro substituents. This combination imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis. The dual fluorination enhances its electron-withdrawing capability, which is advantageous in various chemical reactions .

Properties

IUPAC Name

3,5-difluoropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBIFECTHKFYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382538
Record name 2-Cyano-3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298709-29-2
Record name 2-Cyano-3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-3,5-difluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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